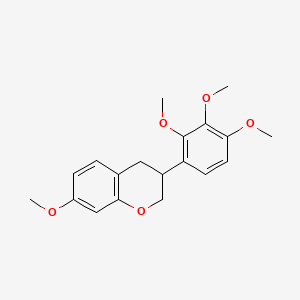
2H-1-Benzopyran, 3,4-dihydro-7-methoxy-3-(2,3,4-trimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,4-Dihydro-7-methoxy-3-(2,3,4-trimethoxyphenyl)-2H-1-benzopyran” is a synthetic organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-Dihydro-7-methoxy-3-(2,3,4-trimethoxyphenyl)-2H-1-benzopyran” typically involves the condensation of appropriate phenolic and methoxy-substituted precursors under controlled conditions. Common reagents might include methoxybenzaldehyde and trimethoxyphenyl derivatives, with catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at the methoxy or phenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines.
Major Products
The major products would depend on the specific reactions and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
“3,4-Dihydro-7-methoxy-3-(2,3,4-trimethoxyphenyl)-2H-1-benzopyran” could have applications in various fields:
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, benzopyrans can interact with various molecular targets, such as enzymes or receptors, influencing pathways related to inflammation, cell growth, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-2H-1-benzopyran-3-carboxaldehyde
- 3,4-Dihydro-2H-1-benzopyran-3-carboxylic acid
- 2,3,4-Trimethoxyphenyl derivatives
Uniqueness
“3,4-Dihydro-7-methoxy-3-(2,3,4-trimethoxyphenyl)-2H-1-benzopyran” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzopyrans.
Properties
Molecular Formula |
C19H22O5 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
7-methoxy-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C19H22O5/c1-20-14-6-5-12-9-13(11-24-17(12)10-14)15-7-8-16(21-2)19(23-4)18(15)22-3/h5-8,10,13H,9,11H2,1-4H3 |
InChI Key |
AMLAGXGXHMFDOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC(CO2)C3=C(C(=C(C=C3)OC)OC)OC)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


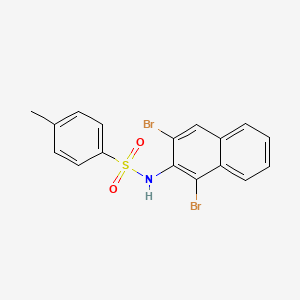
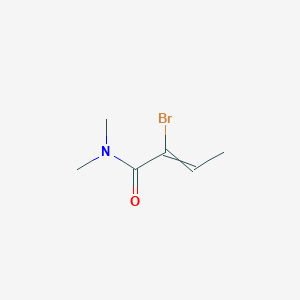

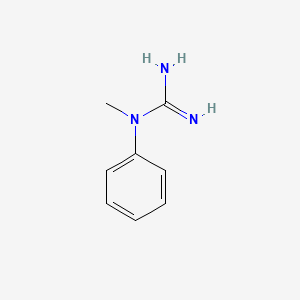
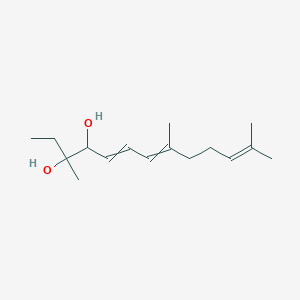
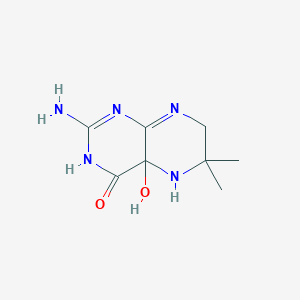
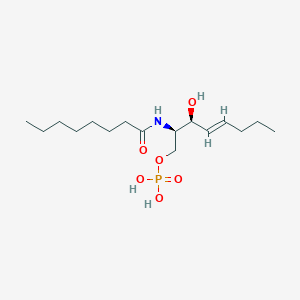
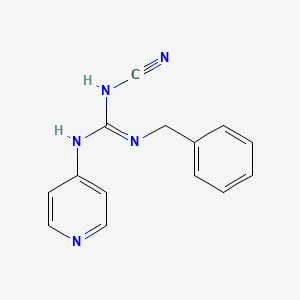

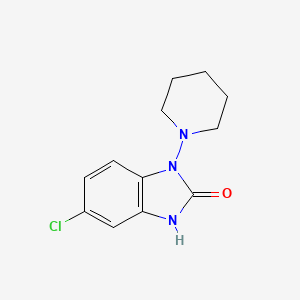

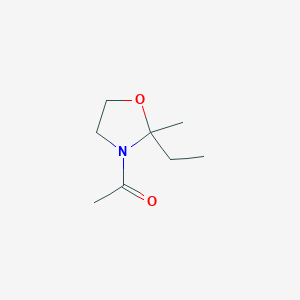
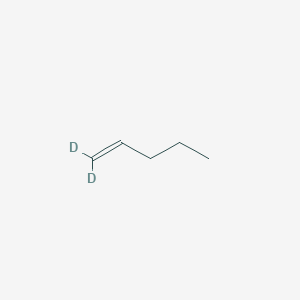
![5-Chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13811598.png)
